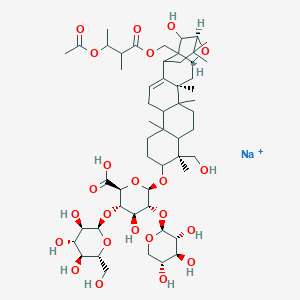
3-Carbamoyl-1-methylpyridiniumchlorid
Übersicht
Beschreibung
Es handelt sich um eine endogene Verbindung, die über das Harnsystem ausgeschieden wird und für ihre potenziellen therapeutischen Wirkungen, insbesondere im Zusammenhang mit der Lipidregulation und entzündungshemmenden Aktivitäten, untersucht wurde .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
TRIA-662 kann durch Methylierung von Nicotinamid synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise in einem wässrigen oder alkoholischen Medium bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von TRIA-662 ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft kristallisiert und durch Rekristallisationstechniken gereinigt, um die gewünschte Verbindung in reiner Form zu erhalten .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: TRIA-662 has been shown to have anti-inflammatory and antithrombotic properties, making it a subject of interest in biological research
Medicine: Clinical studies have investigated its effects on lipid metabolism, particularly in the regulation of serum triglycerides and high-density lipoprotein cholesterol levels
Industry: It is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Target of Action
The primary target of 3-Carbamyl-1-methylpyridinium chloride, also known as 1-Methylnicotinamide chloride, is the endothelium . The endothelium is a thin membrane that lines the inside of the heart and blood vessels. It plays a crucial role in vascular biology, including the regulation of blood vessel tone and structure .
Mode of Action
1-Methylnicotinamide chloride interacts with its target, the endothelium, by enhancing the bioavailability of nitric oxide . Nitric oxide is a potent vasodilator that relaxes narrowed blood vessels, increasing oxygen and blood flow . This compound also reduces endothelial nitric oxide synthase (eNOS)-dependent oxidative stress .
Biochemical Pathways
The compound affects the prostacyclin (PGI2) pathway . Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. 1-Methylnicotinamide chloride significantly increases the production of prostacyclin, thereby promoting vasodilation and preventing thrombosis .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The action of 1-Methylnicotinamide chloride results in antithrombotic and anti-inflammatory effects . By enhancing nitric oxide bioavailability and prostacyclin production, it promotes vasodilation, inhibits platelet aggregation, and reduces inflammation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Carbamyl-1-methylpyridinium chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of NAD (nicotinamide adenine dinucleotide), where NNMT catalyzes the methylation of nicotinamide using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .
Cellular Effects
3-Carbamyl-1-methylpyridinium chloride has been shown to have antithrombotic and anti-inflammatory effects . It enhances tumor vasculature formation and markedly increases prostacyclin (PGI2) generation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Carbamyl-1-methylpyridinium chloride involves direct action on the endothelium, with a vasorelaxing effect by enhancement of NO bioavailability and reduction of eNOS-dependent oxidative stress . It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin .
Temporal Effects in Laboratory Settings
It is known that this compound increases mitochondrial Complex I activity and increases cancer cell viability in SH-SY5Y neuroblastoma cells that do not produce NNMT .
Dosage Effects in Animal Models
The effects of 3-Carbamyl-1-methylpyridinium chloride vary with different dosages in animal models. Animal experiments with diabetic rats have shown that 1-methylnicotinamide has a positive effect on degenerative changes in the brain and cognitive performance can be thus longer maintained .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TRIA-662 can be synthesized through the methylation of nicotinamide. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of TRIA-662 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TRIA-662 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können es in seine Vorläuferformen zurückverwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Methylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Amine oder Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
Biologie: TRIA-662 hat sich als entzündungshemmend und antithrombotisch erwiesen, was es zu einem interessanten Thema in der biologischen Forschung macht
Medizin: Klinische Studien haben seine Auswirkungen auf den Lipidstoffwechsel untersucht, insbesondere auf die Regulierung der Serumtriglycerid- und des HDL-Cholesterinspiegels
Industrie: Es wird in der Formulierung bestimmter Arzneimittel und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet
Wirkmechanismus
TRIA-662 übt seine Wirkungen über verschiedene Mechanismen aus:
Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und reduziert die Entzündung in Endothelzellen
Lipidregulation: Es moduliert den Lipidstoffwechsel, indem es den Spiegel von Triglyceriden und HDL-Cholesterin im Blut beeinflusst
Molekularziele: TRIA-662 zielt auf bestimmte Enzyme und Rezeptoren ab, die an diesen Signalwegen beteiligt sind, darunter Nikotinsäure-Rezeptoren und andere Stoffwechselenzyme
Vergleich Mit ähnlichen Verbindungen
TRIA-662 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen metabolischen und therapeutischen Eigenschaften einzigartig. Einige ähnliche Verbindungen umfassen:
Nicotinamid: Ein Vorläufer von TRIA-662, der an ähnlichen Stoffwechselwegen beteiligt ist.
Nikotinsäure: Ein weiterer Vorläufer mit lipidsenkernder Wirkung.
1-Methylnicotinamid: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten
TRIA-662 zeichnet sich durch seine spezifischen Wirkungen auf den Lipidstoffwechsel und die Entzündung aus, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium-3-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDQVQUNNBTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3106-60-3 (Parent) | |
| Record name | Trigonellamide chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-24-9, 1063-92-9 | |
| Record name | 1-Methylnicotinamide chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trigonellamide chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 213-901-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbamyl-1-methylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Carbamyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Carbamyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Carbamyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIGONELLAMIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54XNJ1D5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)



![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)

![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)

